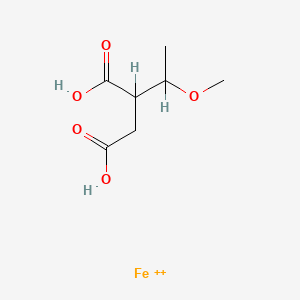
Iron(2+);2-(1-methoxyethyl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+);2-(1-methoxyethyl)butanedioic acid is a coordination compound that combines iron in its +2 oxidation state with 2-(1-methoxyethyl)butanedioic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of iron(2+) makes it a valuable compound for studying redox reactions and its interactions with organic ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+);2-(1-methoxyethyl)butanedioic acid typically involves the reaction of iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with 2-(1-methoxyethyl)butanedioic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the formation of the desired compound, followed by purification through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of iron(2+) salt and the solvent system can vary depending on the desired purity and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure efficient production. The final product is typically purified using techniques such as recrystallization, filtration, and drying.
化学反応の分析
Types of Reactions
Iron(2+);2-(1-methoxyethyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) under appropriate conditions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to iron(2+) using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can occur, where the 2-(1-methoxyethyl)butanedioic acid ligand is replaced by other ligands, such as ethylenediamine or bipyridine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen in acidic or basic media.
Reduction: Sodium borohydride, hydrazine, and other reducing agents in aqueous or alcoholic solutions.
Substitution: Various ligands in the presence of coordinating solvents like ethanol or acetonitrile.
Major Products
Oxidation: Iron(3+) complexes with modified ligands.
Reduction: Regeneration of the iron(2+) complex.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Iron(2+);2-(1-methoxyethyl)butanedioic acid has several scientific research applications:
Chemistry: Used as a model compound to study redox reactions and coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.
Industry: Utilized in catalysis, particularly in redox reactions and as a precursor for other iron-containing compounds.
作用機序
The mechanism of action of Iron(2+);2-(1-methoxyethyl)butanedioic acid involves its ability to undergo redox reactions, where the iron(2+) center can be oxidized or reduced. This redox activity is crucial for its interactions with biological molecules and its potential therapeutic effects. The compound can interact with various molecular targets, including enzymes and proteins involved in iron metabolism and transport pathways.
類似化合物との比較
Iron(2+);2-(1-methoxyethyl)butanedioic acid can be compared with other iron(2+) coordination compounds, such as:
Iron(2+);ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with strong binding affinity for iron(2+).
Iron(2+);citrate: Commonly used in biological studies for its role in iron transport and metabolism.
Iron(2+);oxalate: Known for its redox properties and use in various chemical reactions.
The uniqueness of this compound lies in its specific ligand structure, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C7H12FeO5+2 |
|---|---|
分子量 |
232.01 g/mol |
IUPAC名 |
iron(2+);2-(1-methoxyethyl)butanedioic acid |
InChI |
InChI=1S/C7H12O5.Fe/c1-4(12-2)5(7(10)11)3-6(8)9;/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11);/q;+2 |
InChIキー |
ZLJFOFQEJICJIZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(CC(=O)O)C(=O)O)OC.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


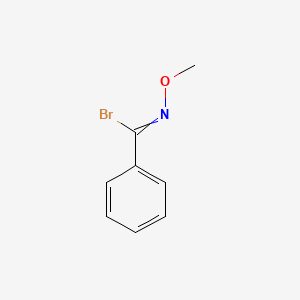
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
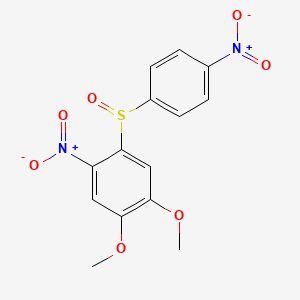
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
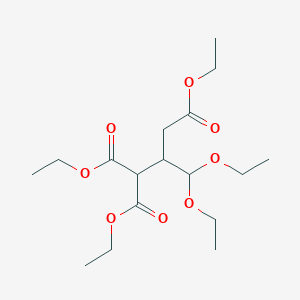
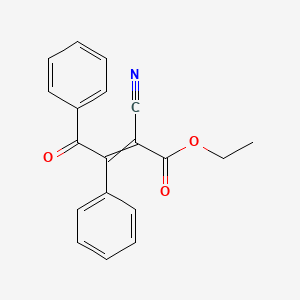
![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
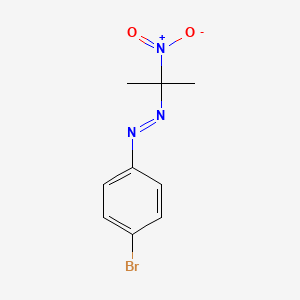
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
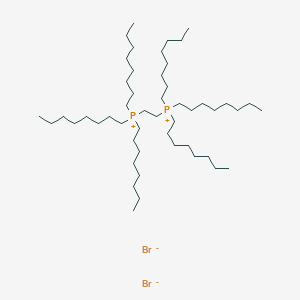
![Ethyl 1-[2-(acetyloxy)ethyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14634279.png)
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
